ethyl (2,2-diethoxyethyl)(methyl)phosphinate
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Overview
Description
Ethyl (2,2-diethoxyethyl)(methyl)phosphinate is an organophosphorus compound that belongs to the class of phosphinates Phosphinates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an organic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,2-diethoxyethyl)(methyl)phosphinate typically involves the reaction of diethyl phosphite with an appropriate alkylating agent under controlled conditions. One common method involves the use of ethyl bromoacetate as the alkylating agent, which reacts with diethyl phosphite in the presence of a base such as sodium hydride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,2-diethoxyethyl)(methyl)phosphinate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine.
Substitution: Substituted phosphinates with different organic groups.
Scientific Research Applications
Ethyl (2,2-diethoxyethyl)(methyl)phosphinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl (2,2-diethoxyethyl)(methyl)phosphinate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a bioisostere, mimicking the behavior of phosphate groups and interacting with enzymes and receptors involved in various metabolic pathways . This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in therapeutic effects.
Comparison with Similar Compounds
Ethyl (2,2-diethoxyethyl)(methyl)phosphinate can be compared with other similar compounds such as:
Methylphosphinic acid: Lacks the ethoxy groups and has different reactivity and applications.
Diethyl phosphite: A precursor in the synthesis of this compound, with different chemical properties.
Phosphine oxides: Oxidized derivatives with distinct chemical and biological activities.
Properties
IUPAC Name |
1,1-diethoxy-2-[ethoxy(methyl)phosphoryl]ethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O4P/c1-5-11-9(12-6-2)8-14(4,10)13-7-3/h9H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPSWGMNNOBRAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CP(=O)(C)OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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